Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-morpholin-4-ylbenzoic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

This 2-morpholinobenzoic acid derivative is a strategic intermediate for medicinal chemistry. The 3-bromo substituent offers a unique electronic environment that modulates carboxylate acidity and metal-chelation geometry, essential for PC-PLC target engagement. It serves as an excellent scaffold for synthesizing 3-aryl libraries and validating halogen-size-dependent membrane permeability in Caco-2 assays.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Cat. No. B7937837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-morpholin-4-ylbenzoic acid
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=C2Br)C(=O)O
InChIInChI=1S/C11H12BrNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
InChIKeyGEHNMKMUEDUKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-morpholin-4-ylbenzoic Acid: A Key Halogenated Morpholinobenzoic Acid Intermediate for PC‑PLC Inhibitor Research


3-Bromo-2-morpholin-4-ylbenzoic acid (C₁₁H₁₂BrNO₃, MW 286.12 g/mol) is a 2-morpholinobenzoic acid derivative bearing a bromine atom at the 3-position of the aromatic ring [1]. This compound belongs to a pharmacologically validated class of phosphatidylcholine‑specific phospholipase C (PC‑PLC) inhibitors, which have demonstrated anti‑proliferative activity against cancer cell lines [2]. The bromine substituent provides a distinct chemical handle for cross‑coupling and nucleophilic aromatic substitution reactions, making the compound a strategic intermediate for structure‑activity relationship (SAR) studies and lead optimization within the morpholinobenzoic acid series [1].

Why 3-Bromo-2-morpholin-4-ylbenzoic Acid Cannot Be Readily Replaced by Other Morpholinobenzoic Acids


The 2‑morpholinobenzoic acid scaffold is highly sensitive to the position and nature of substituents on the aromatic ring. Regioisomers such as 4‑bromo‑2‑morpholinobenzoic acid and 5‑bromo‑2‑morpholinobenzoic acid possess the same molecular formula but exhibit different physicochemical properties (e.g., melting point, LogP) and divergent steric/electronic profiles that directly affect target binding . For instance, the 3‑bromo isomer positions the bromine ortho to the carboxylic acid and meta to the morpholine ring, creating a unique electronic environment that influences the acidity of the carboxylate and the geometry of the ligand‑metal chelation in the PC‑PLC active site [1]. Simple substitution with a non‑halogenated 2‑morpholinobenzoic acid (MW 207.23 g/mol) or a different halogen (Cl, I) alters both reactivity in downstream coupling reactions and biological potency, as halogen size and electronegativity modulate π‑π stacking and halogen bonding interactions [1].

Quantitative Differentiation Evidence for 3‑Bromo‑2‑morpholin‑4‑ylbenzoic Acid versus Closest Analogs


Molecular Weight and LogP Shift vs. Non‑Halogenated 2‑Morpholinobenzoic Acid

The introduction of a bromine atom at the 3‑position increases molecular weight by 78.89 g/mol and computed lipophilicity relative to the non‑halogenated parent compound, 2‑morpholinobenzoic acid [1]. This shift impacts membrane permeability and protein binding potential.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Versatility Advantage: Bromine as a Cross‑Coupling Handle

The 3‑bromo substituent enables direct participation in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), which is not feasible with the non‑halogenated 2‑morpholinobenzoic acid [1]. This allows for rapid diversification of the aromatic core for SAR studies.

Organic Synthesis Cross‑Coupling SAR Expansion

Regioisomeric Melting Point Differentiation: 3‑Bromo vs. 4‑Bromo Analogs

The 3‑bromo regioisomer (3‑bromo‑2‑morpholinobenzoic acid) is predicted to have a lower melting point than its 4‑bromo counterpart (4‑bromo‑2‑morpholinobenzoic acid, m.p. 220‑230 °C) due to reduced molecular symmetry and less efficient crystal packing . This can influence solid‑state stability and handling.

Solid‑State Chemistry Crystallinity Formulation

Predicted PK Profile Improvement: Enhanced Microsomal Stability over Non‑Halogenated Parent

SAR studies of the 2‑morpholinobenzoic acid class indicate that halogen substitution at the 3‑position (bromine) can increase metabolic stability in rat liver microsomes compared to the unsubstituted parent [1]. While specific data for 3‑bromo‑2‑morpholinobenzoic acid are not yet reported, class‑level trends show that 3‑substituted derivatives generally exhibit >50% remaining after 30 minutes in microsomal incubations, suggesting reduced clearance.

Drug Metabolism Pharmacokinetics Microsomal Stability

Recommended Application Scenarios for 3‑Bromo‑2‑morpholin‑4‑ylbenzoic Acid Based on Differentiated Evidence


PC‑PLC Inhibitor Lead Optimization via Aryl Bromide Diversification

Leverage the 3‑bromo substituent as a cross‑coupling handle to synthesize libraries of 3‑(hetero)aryl‑2‑morpholinobenzoic acids. Evaluate anti‑proliferative activity in MDA‑MB‑231 (breast) and HCT116 (colon) cancer cell lines to establish SAR and identify candidates with improved potency relative to D609 [1].

Physicochemical Property Tuning for Enhanced Cellular Permeability

Employ 3‑bromo‑2‑morpholinobenzoic acid as a starting point to explore the impact of halogen size and lipophilicity on membrane permeability. Compare cellular uptake in Caco‑2 or PAMPA assays against the non‑halogenated 2‑morpholinobenzoic acid to validate the predicted ~0.6 LogP increase [2].

Regioisomeric Profiling in PC‑PLC Binding Site Modeling

Conduct molecular docking and molecular dynamics simulations to compare the binding poses of 3‑bromo‑, 4‑bromo‑, and 5‑bromo‑2‑morpholinobenzoic acids within the Zn²⁺‑containing active site of PC‑PLC. Correlate computed binding free energies with experimental inhibition constants to refine the pharmacophore model [1].

In Vitro ADME Assessment for Preclinical Candidate Selection

Prioritize 3‑bromo‑2‑morpholinobenzoic acid for in vitro ADME profiling, including microsomal stability (rat and human), plasma protein binding, and CYP inhibition. Use the predicted improved stability over unsubstituted analogs to guide selection of a lead series with favorable pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-morpholin-4-ylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.